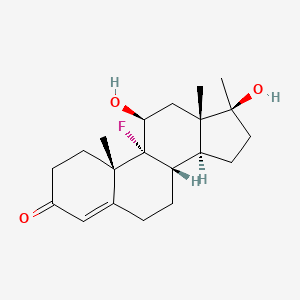

Fluoxymesterone

Vue d'ensemble

Description

La fluoxymestérone est un stéroïde anabolisant androgène synthétique, communément connu sous les noms de marque Halotestin et Ultandren. Elle a été décrite pour la première fois en 1956 et introduite pour un usage médical en 1957. Ce composé est utilisé dans le traitement des faibles taux de testostérone chez les hommes, de la puberté retardée chez les garçons, du cancer du sein chez les femmes et de l'anémie . La fluoxymestérone est prise par voie orale et a de forts effets androgènes et des effets anabolisants modérés .

Mécanisme D'action

Target of Action

Fluoxymesterone is a synthetic androgenic anabolic steroid . Its primary target is the androgen receptor (AR) . The androgen receptor is a nuclear receptor that is activated by binding to either of the androgenic hormones, testosterone, or dihydrotestosterone .

Mode of Action

This compound works by attaching itself to androgen receptors . This causes it to interact with the parts of the cell involved in the making of proteins . It may cause an increase in the synthesis of some proteins or a decrease in the synthesis of others . Like testosterone and other androgenic hormones, this compound binds to the androgen receptor .

Biochemical Pathways

This compound, like other androgens, affects several biochemical pathways. It produces retention of nitrogen, sodium, potassium, and phosphorus; increases protein anabolism; decreases amino acid catabolism and decreased urinary excretion of calcium .

Pharmacokinetics

This compound has approximately 80% oral bioavailability . This is unlike testosterone, as the C17α methyl group of this compound inhibits first-pass metabolism . It has very low affinity for human serum sex hormone-binding globulin (SHBG), less than 5% of that of testosterone and less than 1% of that of DHT .

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to its interaction with the androgen receptor. This interaction leads to changes in protein synthesis within the cell . It has strong androgenic effects and moderate anabolic effects, which make it useful for producing masculinization .

Analyse Biochimique

Biochemical Properties

Fluoxymesterone plays a significant role in biochemical reactions by binding to androgen receptors. This interaction leads to the retention of nitrogen, sodium, potassium, and phosphorus, and increases protein anabolism while decreasing amino acid catabolism . This compound interacts with various enzymes and proteins, including androgen receptors, which are crucial for its anabolic and androgenic effects . The binding of this compound to these receptors influences the synthesis of proteins, either increasing or decreasing their production .

Cellular Effects

This compound affects various types of cells and cellular processes by attaching itself to androgen receptors. This interaction influences cell function by altering protein synthesis, which can lead to an increase or decrease in the production of specific proteins . This compound impacts cell signaling pathways, gene expression, and cellular metabolism, contributing to its therapeutic effects in conditions like hypogonadism and breast cancer . The compound’s ability to modulate protein synthesis is essential for its role in promoting muscle growth and development .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to androgen receptors, which are part of the cell’s machinery involved in protein synthesis . This binding interaction leads to changes in gene expression, resulting in the production of proteins that promote anabolic and androgenic effects . This compound’s mechanism of action involves the inhibition or activation of specific enzymes, contributing to its therapeutic benefits . The compound’s ability to modulate protein synthesis is a key aspect of its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that this compound can maintain its activity over extended periods, but its effects may diminish as it degrades . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in protein synthesis and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound promotes anabolic effects, such as increased muscle mass and strength . At high doses, the compound can cause toxic or adverse effects, including liver damage and cardiovascular side effects . Threshold effects have been observed, where the benefits of this compound plateau at certain dosages, and further increases in dosage do not lead to additional therapeutic benefits .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily in the liver. The compound undergoes 6β-hydroxylation, 5α- and 5β-reduction, 3α- and 3β-keto-oxidation, and 11β-hydroxy-oxidation . These metabolic processes result in the formation of active metabolites, such as 5α-dihydrothis compound and 11-oxothis compound . This compound’s interaction with hepatic enzymes is crucial for its metabolism and elimination from the body .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with androgen receptors and other transport proteins . The compound’s ability to bind to these receptors facilitates its localization and accumulation in specific tissues, such as muscle and liver . This compound’s distribution is influenced by its binding affinity to transport proteins, which play a role in its therapeutic effects .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with androgen receptors . The compound’s activity and function are influenced by its localization, as it needs to be in proximity to its target receptors to exert its effects . This compound’s targeting signals and post-translational modifications direct it to specific compartments within the cell, ensuring its proper function .

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : La préparation de la fluoxymestérone implique plusieurs étapes, à partir de la 11alpha hydroxy-4-androstène-3,17-dione (11alpha hydroxy-4AD). La voie synthétique comprend :

Déshydratation aux positions 9 et 11 : .

Protection du groupe cétonique à la position 3 : .

Réaction de Grignard à la position 17 : .

Hydrolyse de la protection à la position 3 : pour obtenir l'intermédiaire.

Méthodes de Production Industrielle : La production industrielle de la fluoxymestérone suit des voies synthétiques similaires mais à plus grande échelle, assurant une grande pureté et un rendement élevé. Le processus implique un contrôle précis des conditions de réaction, telles que la température, la pression et le pH, afin d'optimiser la production .

Analyse Des Réactions Chimiques

Types de Réactions : La fluoxymestérone subit diverses réactions chimiques, notamment :

Oxydation : Conversion des groupes hydroxyle en cétones.

Réduction : Réduction des cétones en groupes hydroxyle.

Substitution : Remplacement des groupes fonctionnels par d'autres.

Réactifs et Conditions Courants :

Oxydation : Les réactifs courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Le borohydrure de sodium (NaBH4) et l'hydrure de lithium et d'aluminium (LiAlH4) sont fréquemment utilisés.

Substitution : Les réactions d'halogénation utilisent souvent des réactifs comme le chlorure de thionyle (SOCl2) et le tribromure de phosphore (PBr3).

Produits Majeurs : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de la fluoxymestérone peut produire de la 11-oxofluoxymestérone .

4. Applications de la Recherche Scientifique

La fluoxymestérone a un large éventail d'applications de recherche scientifique :

Chimie : Utilisée comme composé de référence en chimie analytique pour étudier les structures et les réactions stéroïdiennes.

Biologie : Étudiée pour ses effets sur les processus cellulaires et l'expression génétique.

5. Mécanisme d'Action

La fluoxymestérone exerce ses effets en se liant aux récepteurs des androgènes, présents dans divers tissus. Cette liaison conduit à l'activation des voies de signalisation médiées par les récepteurs des androgènes, ce qui entraîne une augmentation de la synthèse protéique et une diminution du catabolisme protéique. Le composé influence également la rétention de l'azote, du sodium, du potassium et du phosphore, contribuant ainsi à ses effets anabolisants .

Composés Similaires :

Testostérone : L'hormone androgène naturelle avec des effets anabolisants et androgènes similaires.

Méthyltestostérone : Un androgène synthétique similaire à la fluoxymestérone mais avec des profils de puissance et d'effets secondaires différents.

Oxandrolone : Un autre stéroïde anabolisant synthétique avec une structure et des applications cliniques différentes.

Unicité de la Fluoxymestérone : La fluoxymestérone est unique en raison de ses forts effets androgènes et de ses effets anabolisants modérés, ce qui la rend particulièrement utile pour produire une masculinisation. Sa capacité à se lier fortement aux récepteurs des androgènes et sa biodisponibilité orale la distinguent également des autres composés similaires .

Applications De Recherche Scientifique

Fluoxymesterone has a wide range of scientific research applications:

Chemistry: Used as a reference compound in analytical chemistry for studying steroidal structures and reactions.

Biology: Investigated for its effects on cellular processes and gene expression.

Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems.

Comparaison Avec Des Composés Similaires

Testosterone: The natural androgen hormone with similar anabolic and androgenic effects.

Methyltestosterone: A synthetic androgen similar to fluoxymesterone but with different potency and side effect profiles.

Oxandrolone: Another synthetic anabolic steroid with a different structure and clinical applications.

Uniqueness of this compound: this compound is unique due to its strong androgenic effects and moderate anabolic effects, making it particularly useful for producing masculinization. Its ability to bind strongly to androgen receptors and its oral bioavailability also distinguish it from other similar compounds .

Propriétés

IUPAC Name |

(8S,9R,10S,11S,13S,14S,17S)-9-fluoro-11,17-dihydroxy-10,13,17-trimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29FO3/c1-17-8-6-13(22)10-12(17)4-5-15-14-7-9-19(3,24)18(14,2)11-16(23)20(15,17)21/h10,14-16,23-24H,4-9,11H2,1-3H3/t14-,15-,16-,17-,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLRFCQOZQXIBAB-RBZZARIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2(C(CC4(C3CCC4(C)O)C)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@]2([C@H](C[C@]4([C@H]3CC[C@]4(C)O)C)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8033512 | |

| Record name | Fluoxymestrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8033512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Fluoxymesterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015316 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in pyridine; slightly soluble in acetone, chloroform; sparingly soluble in methanol; practically insoluble in water, ether, benzene, hexanes, 4.52e-02 g/L | |

| Record name | Fluoxymesterone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01185 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FLUOXYMESTERONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3333 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Fluoxymesterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015316 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Fluoxymesterone is a synthetic androgenic anabolic steroid and is approximately 5 times as potent as natural methyltestosterone. Like testosterone and other androgenic hormones, fluoxymesterone binds to the androgen receptor. It produces retention of nitrogen, sodium, potassium, and phosphorus; increases protein anabolism; decreases amino acid catabolism and decreased urinary excretion of calcium. The antitumour activity of fluoxymesterone appears related to reduction or competitive inhibition of prolactin receptors or estrogen receptors or production., Androgens are highly lipid-soluble and enter cells of target tissues by passive diffusion. Testosterone or 5-alpha-dihydrotestosterone (DHT), a metabolite produced from testosterone by the enzyme 5-alpha-reductase, binds to an intracellular androgen receptor. The hormone receptor complex translocates into the nucleus and attaches to specific hormone receptor elements on the chromosome to initiate or suppress transcription and protein synthesis. Testosterone can produce estrogenic effects as a result of its conversion to estrogen. /Androgens/, Exogenous administration of androgens inhibits the release of endogenous testosterone via feedback inhibition of pituitary luteinizing hormone (LH). Following administration of large doses of exogenous androgens, spermatogenesis also may be suppressed as a result of feedback inhibition of pituitary follicle-stimulating hormone (FSH). Androgens reportedly stimulate the production of erythrocytes, apparently by enhancing the production of erythropoietic stimulating factor. /Androgens/ | |

| Record name | Fluoxymesterone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01185 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FLUOXYMESTERONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3333 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Inactive ingredients in pharmaceutical tablets: calcium stearate, corn starch, FD&C yellow no 5, lactose, sorbic acid, sucrose, tragacanth...in addition, FD&C yellow no 6 ... FD&C no 2 | |

| Record name | FLUOXYMESTERONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3333 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals, WHITE SOLID, White or practically white crystalline powder | |

CAS No. |

76-43-7 | |

| Record name | Fluoxymesterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoxymesterone [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluoxymesterone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01185 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | fluoxymesterone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12165 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | fluoxymesterone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10704 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fluoxymestrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8033512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluoxymesterone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.875 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUOXYMESTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JU12S4YFY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FLUOXYMESTERONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3333 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Fluoxymesterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015316 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

About 240 °C with some decomposition, 270 °C | |

| Record name | Fluoxymesterone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01185 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FLUOXYMESTERONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3333 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Fluoxymesterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015316 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

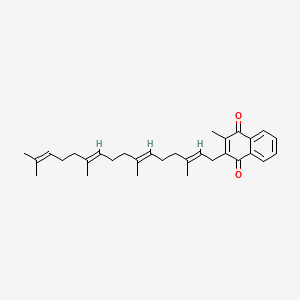

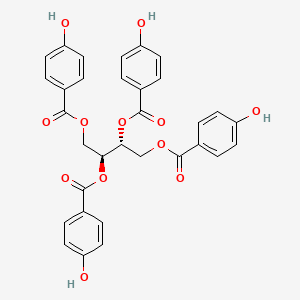

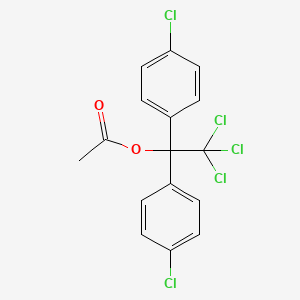

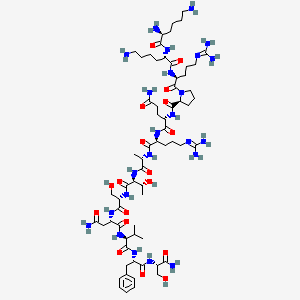

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

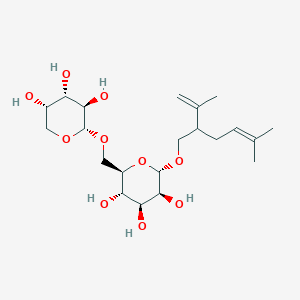

![(2S,3R,4S,5S,6R)-2-[(2E)-3,7-dimethylocta-2,6-dienoxy]-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B1673392.png)